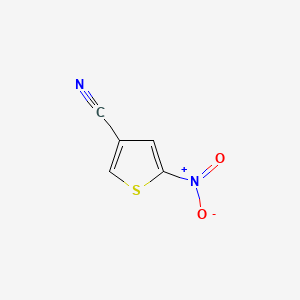

2-Nitrothiophene-4-carbonitrile

Übersicht

Beschreibung

2-Nitrothiophene-4-carbonitrile is a useful research compound. Its molecular formula is C5H2N2O2S and its molecular weight is 154.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 153.98369848 g/mol and the complexity rating of the compound is 192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Nitrothiophene-4-carbonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with nitro and carbonitrile groups, contributing to its unique chemical reactivity and biological interactions. The molecular formula is .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, influencing various biological pathways.

Key Mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form hydroxylamine or amine derivatives, which may exhibit different biological properties.

- Nitrile Group Interaction : The nitrile group can participate in nucleophilic attack reactions, potentially interacting with enzymes and proteins.

Antimicrobial Properties

Research has shown that nitrothiophene derivatives possess antimicrobial activity against various bacterial strains. For instance, studies have indicated that modifications in the thiophene structure can enhance the efficacy against Gram-negative bacteria such as E. coli and Klebsiella spp. .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines by inducing apoptosis through oxidative stress mechanisms. The compound's interaction with DNA and cellular proteins has been linked to its cytotoxic effects .

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Antibacterial Activity Study :

- Objective : To evaluate the antibacterial efficacy against resistant strains.

- Method : A series of nitrothiophene derivatives were tested using minimum inhibitory concentration (MIC) assays.

- Findings : Certain derivatives showed potent activity against E. coli, indicating the importance of the nitro group for antibacterial action .

-

Anticancer Evaluation :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Method : Cell viability assays were performed alongside apoptosis assays.

- Results : The compound exhibited significant cytotoxicity at micromolar concentrations, with a notable increase in apoptotic cells observed through flow cytometry analysis .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antimicrobial Activity

Research has shown that nitrothiophene derivatives exhibit potent antibacterial properties. For instance, compounds derived from nitrothiophenes have been engineered to overcome bacterial efflux mechanisms, demonstrating efficacy against various strains such as E. coli and Klebsiella spp. . The nitro group plays a critical role in the activation of these compounds within bacterial cells, leading to bactericidal effects.

2. Antiparasitic Activity

2-Nitrothiophene-4-carbonitrile has been investigated for its antitrypanosomal activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Certain derivatives have shown excellent oral bioavailability and effectiveness in treating acute infections in mouse models, making them promising candidates for further development .

3. Antimalarial Properties

The compound is also linked to antimalarial applications. Analogues of nitrothiophenes have been found effective in laboratory evaluations for the prevention and treatment of malaria, showcasing unexpected activity against Plasmodium species .

Agrochemical Applications

The versatility of this compound extends to agrochemicals. Its derivatives are being explored for use as pesticides and herbicides due to their biological activity against various pests and pathogens affecting crops. The incorporation of thiophene rings contributes to their effectiveness in disrupting biological processes in target organisms.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study focused on nitrothiophene carboxamides, researchers evaluated their antibacterial activity using efflux-deficient strains of E. coli. The results indicated that these compounds were effective in inhibiting bacterial growth, suggesting their potential as new antibiotics .

Case Study 2: Antiparasitic Activity

A series of nitrothiophene derivatives were tested for their antitrypanosomal activity using mouse models infected with T. brucei. The findings revealed that certain compounds not only inhibited parasite growth but also exhibited favorable pharmacokinetic properties, paving the way for future drug development .

Case Study 3: Agrochemical Development

Research into the application of this compound as a pesticide demonstrated its effectiveness against common agricultural pests. Field trials showed significant reductions in pest populations, highlighting its potential as an environmentally friendly alternative to conventional pesticides.

Eigenschaften

IUPAC Name |

5-nitrothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S/c6-2-4-1-5(7(8)9)10-3-4/h1,3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACMZLGGHMPMKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276385 | |

| Record name | 2-Nitrothiophene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42137-24-6, 42137-23-5 | |

| Record name | 2-Nitrothiophene-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042137246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrothiophene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.